molecular formula C11H16Cl2N2O3 B2674926 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride CAS No. 2490432-22-7

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2674926
CAS No.: 2490432-22-7
M. Wt: 295.16
InChI Key: DAJVCJANYWUQQD-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine-2-carboxylic acid core substituted with a morpholine-4-ylmethyl group, a common pharmacophore in active pharmaceutical ingredients. The dihydrochloride salt form typically enhances the compound's stability and solubility, making it suitable for various experimental conditions. While specific biological data for this exact salt is not available, its core structure is recognized as a valuable scaffold. Similar morpholine-containing pyridine derivatives are frequently employed in pharmaceutical research as key building blocks for synthesizing more complex molecules . For instance, related structures are investigated as inhibitors for targets like dipeptidyl peptidase IV (DPP-4) for the treatment of diabetes , and are featured in patents for novel therapeutic compounds, including imidazo[4,5-b]pyridine derivatives for inflammatory disorders . This highlights the potential of this chemical space for developing new active agents. Researchers can leverage this compound to synthesize and explore new chemical entities, particularly for projects targeting enzyme inhibition or protein-protein interactions. It is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.2ClH/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13;;/h1-2,7H,3-6,8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJVCJANYWUQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride typically involves the reaction of morpholine with pyridine-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the morpholine and the pyridine carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Structural and Chemical Properties

Molecular Formula : C11H14N2O3
Molecular Weight : 222.24 g/mol
SMILES Notation : C1COCCN1CC2=CN=C(C=C2)C(=O)O
InChIKey : JBLXBBXKIFHEBB-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a morpholine group and a carboxylic acid moiety, contributing to its unique chemical reactivity and biological properties.

Medicinal Chemistry Applications

  • Inhibition of Dipeptidyl Peptidase IV : Research indicates that pyridine derivatives, including 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride, exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in treating type 2 diabetes and related metabolic disorders .
  • Anticancer Activity : The compound has been studied for its potential anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The morpholine moiety may enhance cellular uptake and bioavailability, making it a candidate for further investigation in oncology .
  • Neurological Disorders : There is emerging evidence that pyridine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. The structural features of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride may facilitate interactions with neurotransmitter receptors .

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A study demonstrated that derivatives of pyridine, including 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride, showed significant inhibition of DPP-IV activity in vitro. This inhibition led to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. The compound's effectiveness was evaluated through enzymatic assays and cell-based models, highlighting its potential as a therapeutic agent for diabetes management .

Case Study 2: Antitumor Activity

In another investigation, the compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways. The study utilized flow cytometry and Western blot analysis to assess the mechanisms involved, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .

Summary of Applications

Application Area Description
Dipeptidyl Peptidase IV Inhibition Potential treatment for type 2 diabetes by enhancing incretin hormone levels.
Anticancer Activity Induces apoptosis in cancer cells; potential lead for new cancer therapies.
Neurological Disorders Modulation of neurotransmitter systems; implications for treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Salt Form Key Differences Reference
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride Pyridine 5-morpholin-4-ylmethyl, 2-carboxylic acid Dihydrochloride Benchmark compound
5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride Isoxazole 5-morpholin-4-ylmethyl, 3-carboxylic acid Hydrochloride Isoxazole core reduces aromaticity
2-Hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]1H-indole-5-carbonitrile citrate Pyridine-Indole hybrid 5-morpholin-4-ylmethyl pyridine fused to indole Citrate Citrate salt improves stability
5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid hydrochloride Pyridine 5-triazole, 2-carboxylic acid Hydrochloride Triazole substituent enhances π-π stacking
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Thiazolo-pyridine Tetrahydrothiazole fused to pyridine, 2-carboxylic acid Hydrochloride Saturated ring reduces planarity

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) Stability Notes Reference
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride ~294.9* High Dihydrochloride enhances hygroscopicity
5-(Morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride 266.67 Moderate Lower thermal stability vs. pyridine
2-Hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]1H-indole-5-carbonitrile citrate 479.44 High Citrate salt resists hydrolysis
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride 274.75 Low Limited solubility due to hydrophobicity

*Calculated based on formula: C11H16Cl2N2O3.

Biological Activity

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11_{11}H14_{14}N2_2O3_3
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 1211591-20-6
  • IUPAC Name : 5-(morpholinomethyl)picolinic acid dihydrochloride

The compound features a pyridine ring substituted with a morpholine group, which is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to pyridine derivatives. While specific data on 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid dihydrochloride is limited, its structural analogs have demonstrated significant antibacterial effects against various strains.

Table 1: Antibacterial Activity of Pyridine Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
5-(Morpholin-4-ylmethyl)pyridine derivativesTBDE. coli, S. aureus
Pyridine derivative A4.69B. subtilis
Pyridine derivative B5.64S. aureus

Note: TBD indicates that specific MIC values for the target compound were not available in the literature.

Antifungal Activity

In addition to antibacterial properties, compounds similar to 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid have shown antifungal activity. The structure of these compounds often allows for interaction with fungal cell membranes or metabolic pathways.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (µg/mL)Fungal Strain
5-(Morpholin-4-ylmethyl)pyridine derivativesTBDC. albicans
Pyridine derivative C16.69C. albicans
Pyridine derivative D56.74Fusarium oxysporum

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various pyridine derivatives, indicating that modifications in the structure can significantly affect cell viability in cancer cell lines. While specific studies on the dihydrochloride form are scarce, related compounds have shown promising results.

Table 3: Cytotoxicity of Pyridine Derivatives

Compound NameIC50 (µM)Cell Line
5-(Morpholin-4-ylmethyl)pyridine derivativesTBDHeLa (cervical cancer)
Pyridine derivative E10MCF7 (breast cancer)
Pyridine derivative F25A549 (lung cancer)

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating various pyridine derivatives found that modifications at the nitrogen heterocycle significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was particularly noted to increase efficacy .
  • Antifungal Mechanisms : Research has indicated that certain pyridine derivatives disrupt fungal cell wall synthesis, leading to cell lysis. This mechanism was observed in compounds structurally similar to the target compound .
  • Cytotoxic Profiles : In vitro studies demonstrated that some pyridine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential therapeutic applications .

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